3-Bromo-5-trifluoromethylpyridine-d3
Description
Properties
IUPAC Name |
3-bromo-2,4,6-trideuterio-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H/i1D,2D,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHNDVPKRVQPN-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1Br)[2H])[2H])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Conditions
The H/D exchange method leverages base-catalyzed deuterium incorporation at activated positions on the pyridine ring. A study demonstrated that K₂CO₃/18-crown-6 in a D₂O/DMSO-d₆ solvent system facilitates selective deuteration at the 3-position of 2-methoxy-4-bromopyridine. For 3-bromo-5-trifluoromethylpyridine-d3, the electron-withdrawing trifluoromethyl (-CF₃) and bromine substituents direct deuteration to the 2-, 4-, and 6-positions (ortho and para to the bromine).
Reaction Protocol:
Optimization Data:
| Parameter | Variation | Deuteration Efficiency (%) |
|---|---|---|
| Solvent | D₂O only | 0.52 |
| Solvent | D₂O/DMSO-d₆ | 0.81 |
| Temperature | 60°C | 0.42 |
| Temperature | 80°C | 0.81 |
| Catalyst Loading | 15 mol% K₂CO₃ | 0.33 |
| Catalyst Loading | 30 mol% K₂CO₃ | 0.81 |
This method achieves 81% deuteration efficiency under optimal conditions. Nuclear magnetic resonance (NMR) analysis confirms deuterium incorporation at the 2-, 4-, and 6-positions, as evidenced by the disappearance of proton signals in NMR spectra.
Multi-Step Synthesis with Integrated Deuteration
Bromination and Trifluoromethylation
A patent describing the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine provides a foundational framework. While the target compound differs, the bromination and trifluoromethylation steps are adaptable:
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Nitration : 2-Chloro-3-trifluoromethylpyridine is nitrated to introduce a nitro group at the 5-position.
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Bromination : The nitro intermediate undergoes bromination using copper(II) bromide and tert-butyl nitrite, yielding 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
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Deuteration : Iron powder in acetic acid-d₄ reduces nitro groups to amines, enabling deuterium incorporation during reduction.
Example Protocol:
Challenges:
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Regioselectivity : The trifluoromethyl group directs electrophilic substitution to the 5-position, necessitating precise control.
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Deuterium Retention : Acidic conditions during reduction may lead to deuterium loss, requiring solvent optimization.
Nucleophilic Substitution with Deuterated Reagents
Methanol-d₄ as a Deuterium Source
A synthesis of 3-bromo-5-methoxypyridine illustrates the use of sodium hydride and methanol-d₄ for nucleophilic substitution. For this compound, this approach replaces a bromine atom with a deuterated methoxy group, followed by deprotection:
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-trifluoromethylpyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce aminopyridine derivatives, while coupling reactions can yield biaryl compounds.
Scientific Research Applications
3-Bromo-5-trifluoromethylpyridine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-5-trifluoromethylpyridine-d3 involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The deuterium atoms provide stability and reduce metabolic degradation, making it an ideal candidate for various applications .
Comparison with Similar Compounds
Research Findings and Challenges
- Isotopic Purity : Deuterated compounds require stringent synthesis protocols to minimize protium contamination, as seen in 3-bromo-5-(tetrahydrofuran-3-yl)pyridine-2,4,6-d3 production .
- Synthetic Limitations : Introducing trifluoromethyl groups (as in the target compound) often necessitates specialized reagents like Togni’s reagent or fluoroform, increasing costs .
Biological Activity
3-Bromo-5-trifluoromethylpyridine-d3 is a synthetic derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a pyridine ring. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced inflammation and other therapeutic effects.
- Receptor Binding : It may bind to receptors in cellular pathways, modulating their activity and influencing cellular responses.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, making it a candidate for antibiotic development. |
| Anticancer | Investigated for its potential to inhibit cancer cell proliferation. |
| Anti-inflammatory | Shown to reduce inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with an IC50 value indicating micromolar potency against specific strains .
- Anticancer Properties : Research focused on the compound's effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. This was attributed to the compound's ability to activate caspase pathways, which are critical for programmed cell death .
- Inflammation Modulation : In vitro studies showed that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory conditions .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Trifluoromethylpyridine | Lacks bromine; less reactive | Moderate antimicrobial activity |
| Bromopyridine Derivatives | Varying halogen substitutions | Anticancer properties vary significantly |
| Fluorinated Pyridines | Enhanced lipophilicity | Generally higher bioavailability |
Q & A
Q. Q1. How can researchers optimize the synthesis of 3-Bromo-5-trifluoromethylpyridine-d³ to ensure high isotopic purity?
Methodological Answer: To achieve high isotopic purity, deuterium incorporation must be carefully controlled. Key strategies include:
- Deuterated Precursors : Use deuterated solvents (e.g., DMF-d₇) and reagents to minimize proton exchange during synthesis. For example, deuterated intermediates like 3-bromo-5-(tetrahydrofuran-3-yl)pyridine-2,4,6-d³ can serve as precursors .
- Reaction Monitoring : Employ LC-MS or ²H NMR to track deuterium incorporation efficiency.
- Purification : Use preparative HPLC with deuterium-stable mobile phases to isolate the target compound.
Q. Q2. What analytical techniques are most effective for characterizing isotopic purity and structural integrity of 3-Bromo-5-trifluoromethylpyridine-d³?
Methodological Answer:
- ²H NMR Spectroscopy : Directly quantifies deuterium incorporation at specific positions. For example, resolved peaks at δ 2.5–3.5 ppm confirm deuterium substitution on the pyridine ring .
- High-Resolution Mass Spectrometry (HRMS) : Detects isotopic patterns (e.g., m/z shifts of +1 for each deuterium).
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and rules out structural degradation .
Q. Q3. What are the critical factors influencing the stability of 3-Bromo-5-trifluoromethylpyridine-d³ under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation of the trifluoromethyl group .
- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the bromine substituent.
- Long-Term Stability : Periodic ¹H/²H NMR checks every 6 months ensure isotopic integrity .
Advanced Research Questions
Q. Q4. How do computational methods like TD-DFT aid in predicting the electronic properties and reactivity of deuterated pyridine derivatives such as 3-Bromo-5-trifluoromethylpyridine-d³?
Methodological Answer:
- TD-DFT Simulations : Predict absorption spectra (e.g., λmax shifts due to deuterium’s electron-withdrawing effect) and frontier molecular orbitals (FMOs). For example, the HOMO-LUMO gap of non-deuterated analogs is ~4.5 eV, while deuterated versions show a 0.2–0.3 eV increase due to isotopic mass effects .
- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for reaction pathway optimization.
Q. Relevant Data :
| Property | Non-Deuterated | Deuterated | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | 4.7–4.8 eV |
Q. Q5. What strategies can resolve discrepancies in NMR spectral data when analyzing deuterated positions in 3-Bromo-5-trifluoromethylpyridine-d³?
Methodological Answer:
- Decoupling Experiments : Use ¹H-²H decoupling to eliminate splitting artifacts in crowded spectral regions.
- Dynamic NMR Studies : Analyze temperature-dependent spectra to distinguish between static and dynamic deuteration (e.g., tautomerism in solution) .
- Comparative Analysis : Cross-reference with non-deuterated analogs (e.g., 3-Bromo-5-trifluoromethylpyridine) to assign peaks .
Q. Q6. How do deuterium isotope effects influence the reaction kinetics of 3-Bromo-5-trifluoromethylpyridine-d³ in cross-coupling reactions?
Methodological Answer:
- Kinetic Isotope Effect (KIE) : Measure rate constants (kH/kD) for Suzuki-Miyaura couplings. For example, deuterium at the ortho position slows oxidative addition due to increased bond strength (C-D vs. C-H), yielding kH/kD ratios of 1.5–2.0 .
- Mechanistic Studies : Use deuterium labeling to track regioselectivity in palladium-catalyzed reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
